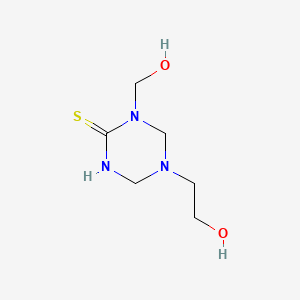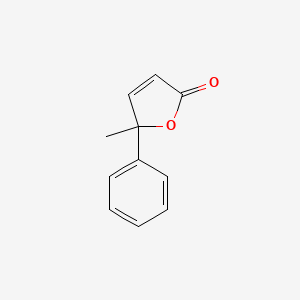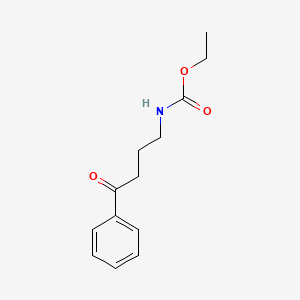
N-(3-Benzoylpropyl)carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Benzoylpropyl)carbamic acid ethyl ester: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of esters, including N-(3-Benzoylpropyl)carbamic acid ethyl ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . This reaction is reversible and produces water as a byproduct. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Benzoylpropyl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
N-(3-Benzoylpropyl)carbamic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-Benzoylpropyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets . The pathways involved include nucleophilic acyl substitution and hydrolysis .
Comparaison Avec Des Composés Similaires
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid with similar properties.
Uniqueness: N-(3-Benzoylpropyl)carbamic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties . Its benzoylpropyl group differentiates it from other carbamate esters, providing unique reactivity and applications .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl N-(4-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-10-6-9-12(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,16) |
Clé InChI |
JWVBEXBDXIEDGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


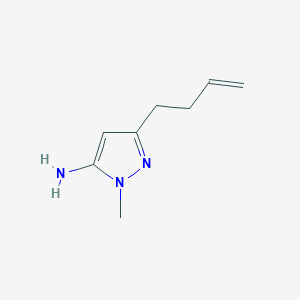
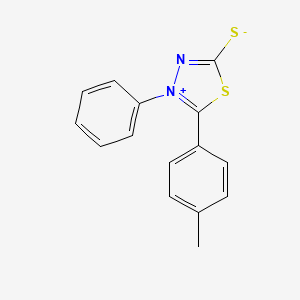

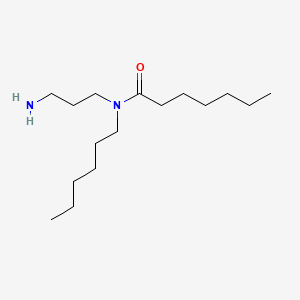
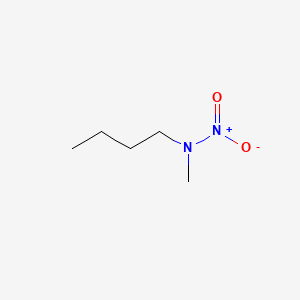
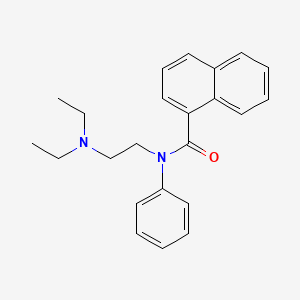
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
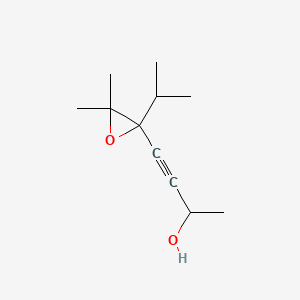
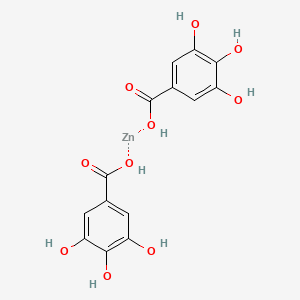

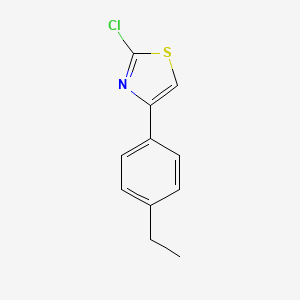
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
